Etravirine-13C3

Overview

Description

Etravirine-13C3 is a stable isotope-labeled compound of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. Etravirine is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its activity against both wild-type and non-nucleoside reverse transcriptase inhibitor-resistant strains of HIV .

Preparation Methods

The synthesis of etravirine involves several steps, including halogenation, amination, and nucleophilic substitution reactions. One practical method for synthesizing etravirine is via a microwave-promoted amination process. This method significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . The synthetic routes can be divided into two main methods:

Method 1: Using halogenated pyridines as starting materials.

Method 2: Using 4-guanidinobenzonitrile as the starting material or intermediate.

Chemical Reactions Analysis

Etravirine-13C3 undergoes various chemical reactions, including:

Oxidation: Etravirine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert etravirine into its reduced forms.

Common reagents used in these reactions include halogenated pyridines, ammonia, and various nucleophiles. The major products formed from these reactions are intermediates that eventually lead to the final product, etravirine .

Scientific Research Applications

Etravirine-13C3 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of etravirine in various samples.

Biology: Employed in studies to understand the metabolism and pharmacokinetics of etravirine in biological systems.

Medicine: Utilized in research focused on developing new antiretroviral therapies and understanding drug resistance mechanisms in HIV treatment.

Industry: Applied in the pharmaceutical industry for quality control and validation of etravirine-containing products

Mechanism of Action

Etravirine-13C3 exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks its DNA-dependent and RNA-dependent polymerase activities, preventing the virus from replicating. Etravirine does not inhibit human DNA polymerase alpha, beta, or gamma .

Comparison with Similar Compounds

Etravirine-13C3 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its higher genetic barrier to resistance and its activity against resistant strains of HIV. Similar compounds include:

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

Nevirapine: A first-generation non-nucleoside reverse transcriptase inhibitor.

Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor with similar applications.

This compound stands out due to its improved resistance profile and effectiveness against a broader range of HIV strains.

Biological Activity

Etravirine-13C3 is a stable isotope-labeled derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This compound is significant in both clinical and research settings due to its unique properties and mechanisms of action.

This compound functions by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and obstructs both DNA-dependent and RNA-dependent polymerase activities, effectively halting viral replication. Unlike some other NNRTIs, etravirine does not inhibit human DNA polymerases, which minimizes potential side effects associated with DNA interference .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption : Maximum oral absorption occurs within 2.5 to 4 hours post-administration, with food having a significant impact on systemic exposure.

- Distribution : Etravirine is highly protein-bound (approximately 99.9%), predominantly to albumin and alpha-1 acid glycoprotein.

- Metabolism : It is metabolized primarily by liver enzymes CYP3A4, CYP2C9, and CYP2C19, with several metabolites retaining less than 90% of the parent compound's activity.

- Elimination : The majority (over 90%) of the drug is eliminated via feces, with minimal renal excretion .

Efficacy Against HIV

This compound exhibits potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV. Notably, it retains efficacy against the K103N mutation, which is commonly associated with resistance to other NNRTIs. Clinical studies have demonstrated that etravirine significantly improves virological outcomes when added to optimized background therapy in patients experiencing virologic failure .

Clinical Outcomes in Treatment-Experienced Populations

A pooled analysis from multiple cohorts assessed the outcomes of etravirine-based antiretroviral therapy in children and adolescents living with HIV. Key findings include:

| Outcome Measure | Value |

|---|---|

| Viral Load <50 copies/mL | 69% (n=141) |

| Median CD4 Count (cells/mm³) | 658 [454, 853] |

| Median Change in CD4 Count | 147 [16, 267] |

| Discontinuation Rate | 46% (common reasons included treatment simplification and toxicity) |

Adverse events primarily included dermatological reactions, with a notable incidence of Stevens-Johnson Syndrome reported in some cases .

In Vitro Studies

In vitro studies have shown that etravirine maintains efficacy against various resistant strains of HIV. For instance, it demonstrated effectiveness against multiple NNRTI resistance mutations beyond K103N, confirming its role as a critical component in regimens for patients with multidrug-resistant HIV .

Comparison with Other NNRTIs

This compound can be compared to other NNRTIs such as efavirenz and rilpivirine:

| Feature | This compound | Efavirenz | Rilpivirine |

|---|---|---|---|

| Resistance Profile | High genetic barrier | Moderate | Moderate |

| Efficacy Against K103N Mutation | Yes | No | No |

| Common Side Effects | Rash, nausea | CNS effects | Depression |

Etravirine's unique properties make it particularly valuable for patients who have developed resistance to other treatments .

Properties

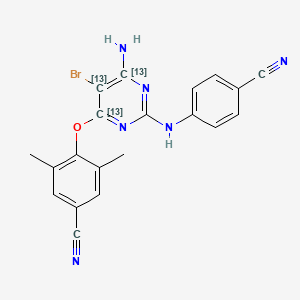

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-WTZVUXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747777 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189671-48-4 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.